2-Chloropyrimidine-4-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloropyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXQEVFRPLIOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289417 | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-66-9 | |
| Record name | 22536-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Pyrimidine Derivatives in Chemical Sciences
Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in chemistry and biology. gsconlinepress.comwikipedia.org Its derivatives are ubiquitous in nature, forming the basis of essential biomolecules such as the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA. gsconlinepress.comnih.gov The pyrimidine ring is also found in vitamin B1 (thiamine) and various other natural products. nih.gov
The diverse biological activities exhibited by pyrimidine derivatives have made them a major focus of medicinal chemistry. gsconlinepress.commdpi.com Researchers have extensively explored this class of compounds, leading to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govorientjchem.org The versatility of the pyrimidine ring allows for various substitutions, enabling the fine-tuning of its pharmacological properties. nih.gov
Significance of Halogenated Pyrimidines in Synthetic Chemistry
The introduction of halogen atoms, such as chlorine, into the pyrimidine (B1678525) ring significantly enhances its synthetic utility. chemimpex.com Halogenated pyrimidines serve as versatile intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. chemimpex.com The chlorine atom in a compound like 2-chloropyrimidine (B141910) acts as a good leaving group, facilitating nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide range of functional groups at that position, a key strategy in the synthesis of diverse pyrimidine derivatives. nih.gov
For instance, the chlorine atom can be readily displaced by amines, alcohols, and other nucleophiles to create new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. nih.gov This reactivity is fundamental to the construction of complex molecular architectures with desired biological activities. The synthesis of 2-chloropyrimidine itself can be achieved through various methods, including the reaction of 2-aminopyrimidine (B69317) with sodium nitrite (B80452) in the presence of hydrochloric acid. orgsyn.orggoogle.com
Research Trajectory and Current State of 2 Chloropyrimidine 4 Carboxamide Studies
Established Synthetic Routes
Several well-established methods for the synthesis of this compound and its analogues have been reported, primarily involving the functionalization of pre-existing pyrimidine (B1678525) rings.
Synthesis from 2-Chloropyrimidine-4-carboxylic Acid via Ammonolysis
A primary and direct route to this compound involves the ammonolysis of 2-chloropyrimidine-4-carboxylic acid. chemicalbook.com This two-step process begins with the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically achieved by treating 2-chloropyrimidine-4-carboxylic acid with a chlorinating agent, such as thionyl chloride, often in a suitable solvent like toluene (B28343) and heated to reflux. chemicalbook.com Following the formation of the acyl chloride, subsequent reaction with aqueous ammonia at a controlled temperature, often cooled with an ice bath, yields the desired this compound. chemicalbook.com This method is efficient, with reported yields as high as 92%. chemicalbook.com
A similar procedure can be applied to the synthesis of related pyridine (B92270) carboxamides, such as 4-chloropyridine-2-carboxamide, where the corresponding carboxylic acid is first converted to its acyl chloride and then treated with concentrated ammonium (B1175870) hydroxide (B78521) to afford the final amide product. guidechem.com
Table 1: Synthesis of this compound via Ammonolysis
| Step | Reactants | Reagents | Conditions | Product | Yield | Reference |
| 1 | 2-Chloropyrimidine-4-carboxylic acid | Thionyl chloride | Toluene, Reflux, 10 h | 2-Chloropyrimidine-4-carbonyl chloride | - | chemicalbook.com |
| 2 | 2-Chloropyrimidine-4-carbonyl chloride | Ammonium hydroxide | 20 °C, 1 h, Cooling with ice | This compound | 92% | chemicalbook.com |
Chlorination of Pyrimidine Derivatives and Subsequent Carboxylation
Another established approach involves the chlorination of a suitable pyrimidine precursor, followed by the introduction of the carboxamide group. For instance, 2-aminopyrimidine (B69317) can be converted to 2-chloropyrimidine (B141910) through a Sandmeyer-type reaction. This involves treating 2-aminopyrimidine with sodium nitrite (B80452) in the presence of concentrated hydrochloric acid at low temperatures (-15 to -10 °C). orgsyn.org The resulting 2-chloropyrimidine can then undergo further functionalization to introduce the carboxamide group at the 4-position, although direct carboxylation methods for this specific transformation are less commonly detailed in the provided context.
A patented industrial method for a related compound, 2-amino-4-chloropyrimidine-5-carboxamide, starts from diethyl malonate and proceeds through several steps including cyclization, chlorination, and hydrolysis to form the final product.
Coupling Reactions with Nitrogen-Containing Compounds for Derivatives
The synthesis of derivatives of this compound can be achieved through coupling reactions with various nitrogen-containing nucleophiles. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. For example, in the synthesis of NAPE-PLD inhibitors, a 2-chloropyrimidine scaffold was coupled with different amines under high temperature or microwave irradiation to furnish the desired products. acs.org This highlights the utility of the 2-chloro substituent as a handle for diversification.
Preparation from Orotic Acid to Acyl Chloride and Amide Formation
A synthetic pathway starting from orotic acid provides another route to pyrimidine-4-carboxamide derivatives. acs.org Orotic acid, an intermediate in pyrimidine biosynthesis, can be converted to the corresponding acyl chloride using a chlorinating agent like phosphorus oxychloride. acs.orgresearchgate.netnih.gov This acyl chloride can then be reacted with various primary amines to form a diverse library of amides. acs.org Subsequent regioselective substitution of other groups on the pyrimidine ring can then be performed to generate a wide array of analogues. acs.org
Advanced Synthetic Strategies
More advanced synthetic methods focus on leveraging the reactivity of the chloropyrimidine core to create diverse libraries of compounds for various applications, including pharmaceutical research.
Nucleophilic Substitution Reactions for Diverse Derivatives
Nucleophilic aromatic substitution (SNAr) is a cornerstone of advanced strategies for modifying this compound and its analogues. chemimpex.comstackexchange.com The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the chlorine atom, facilitates the attack of nucleophiles. stackexchange.com This allows for the displacement of the chloride with a variety of nucleophiles, including amines, heteroaromatics, and phenols, to afford a diverse set of derivatives. acs.org
For instance, the 4-chloro substituent of a dichloropyrimidine derivative was regioselectively substituted with various amine, heteroaromatic, or phenolic nucleophiles. acs.org Similarly, 2-aminopyrimidine derivatives have been synthesized in high yields by reacting 2-amino-4,6-dichloropyrimidine (B145751) with different amines. nih.gov The lability of chloro substituents on the pyrimidine ring makes it a valuable precursor for creating libraries of compounds with potential biological activity. chemimpex.comrsc.org The reaction conditions for these substitutions can be tuned, including the use of thermal conditions, microwave irradiation, or acid catalysis, depending on the specific substrates. acs.orgnih.gov
Table 2: Examples of Nucleophilic Substitution for Derivative Synthesis
| Starting Material | Nucleophile | Conditions | Product Type | Reference |
| 2,4-Dichloropyrimidine (B19661) derivative | Amines, Heteroaromatics, Phenols | DiPEA, MeOH or K₂CO₃, DMF | Substituted Pyrimidine-4-carboxamides | acs.org |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine (B128534), 80-90 °C, Solvent-free | 2,4-Diaminopyrimidine derivatives | nih.gov |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | HCl, Water or 2-Propanol | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | nih.gov |
Acylation Reactions of the Amide Group
While direct acylation of the amide nitrogen of this compound is not extensively detailed in the provided search results, the general reactivity of amides allows for this transformation. Typically, acylation of an amide would require activation of the amide itself or the use of highly reactive acylating agents under specific conditions. The amide group is generally less nucleophilic than an amine, making this transformation challenging.
Hydrolysis of the Amide Bond to Carboxylic Acid
The hydrolysis of the amide bond in this compound to its corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid, is a fundamental transformation. One documented method involves treating the amide with thionyl chloride, followed by a reaction with ammonium hydroxide. echemi.com This suggests that the reverse reaction, the hydrolysis of the amide, can be achieved under acidic or basic conditions, a standard procedure in organic chemistry.
A specific synthetic route to produce this compound starts from 2-chloropyrimidine-4-carboxylic acid. echemi.com The carboxylic acid is reacted with thionyl chloride and then treated with ammonium hydroxide to form the amide. echemi.com This highlights the reversible nature of the amide-to-carboxylic acid transformation.
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Chloropyrimidine-4-carboxylic acid | 1. Thionyl chloride; 2. Ammonium hydroxide | This compound | Not specified | echemi.com |
| 2-chloro-pyrimidine-4-carboxylic acid (2c) | 1. Thionyl chloride; 2. Ammonia water | 2-chloro-pyrimidine-4-carboxamide (3c) | 92% | chemicalbook.com |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) in Derivative Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of derivatives of this compound. The chlorine atom on the pyrimidine ring is susceptible to displacement in reactions like the Suzuki and Heck couplings, allowing for the introduction of various substituents. acs.orgorganic-chemistry.orgwikipedia.org
Suzuki Coupling:
The Suzuki coupling reaction has been effectively used for the arylation of halopyrimidines. acs.org Chloropyrimidines are often preferred substrates over other halopyrimidines due to their reactivity. acs.org The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. acs.org Studies have shown that the regioselectivity of Suzuki couplings on dichloropyrimidines can be controlled, with the 4-position being more reactive. nih.gov This methodology has been extended to the synthesis of biaryl compounds from solid-supported chloropyrimidines, demonstrating its utility in creating libraries of compounds. nih.gov An efficient one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has also been developed. nih.gov
| Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Reference |
| 2-Chloropyrimidine | 5-Indoylboronic acid | Tetrakis(triphenylphosphine)palladium | 2-(5-Indolyl)pyrimidine | Smooth reaction | acs.org |
| Resin-supported chloropyrimidines | Boronic acids | Pd(2)(dba)(3)/P(t-Bu)(3) / KF | 4-(Substituted amino)-6-arylpyrimidines | Moderate | nih.gov |
| 2,4-Dichloropyrimidine | Arylboronic acids | Palladium catalyst | Diarylated pyrimidines | Good | nih.gov |
Heck Coupling:
The Heck reaction, which couples aryl or vinyl halides with alkenes, is another valuable method for derivatizing pyrimidines. organic-chemistry.orgwikipedia.org Palladium complexes, including those with pyrimidine-functionalized N-heterocyclic carbene ligands, have shown good catalytic activities in Heck coupling reactions of aryl halides. rsc.org This suggests that this compound could similarly be functionalized.
Microwave-Assisted Synthesis of Derivatives
Microwave-assisted synthesis has emerged as an efficient method for preparing derivatives of chloropyrimidines. nih.govnih.govrsc.org This technique often leads to shorter reaction times and improved yields compared to conventional heating methods. rsc.orgresearchgate.net For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully carried out using microwave irradiation. nih.govnih.gov In a general procedure, 2-amino-4-chloro-pyrimidine is reacted with a substituted amine in the presence of a base like triethylamine in a solvent such as anhydrous propanol, with the reaction being performed at elevated temperatures (120–140 °C) for a short duration (15–30 minutes). nih.gov This methodology has been used to synthesize a variety of pyrimidine derivatives with potential biological activities. nih.govnih.govresearchgate.netresearchgate.net
| Reactants | Conditions | Product | Yield | Reference |
| 2-Amino-4-chloro-pyrimidine, substituted amine | Microwave, 120–140 °C, 15–30 min | 2-Amino-4-substituted-pyrimidine derivatives | 54% for 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | nih.gov |
| 2-Chloro-4,6-dimethylpyrimidine, anilines | Microwave irradiation | 2-Anilinopyrimidines | Significant improvement over conventional heating | rsc.org |
Synthetic Optimization and Efficiency
Optimizing synthetic routes to enhance yield and purity is a critical aspect of chemical research and development.
Purity and Characterization of Synthetic Products
The purity of this compound and its derivatives is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC). Commercial suppliers often specify a purity of ≥95% (HPLC). jk-sci.com Characterization of these compounds involves a range of spectroscopic methods. For instance, synthesized 2-amino-4-chloro-pyrimidine derivatives were characterized using various analytical and spectroscopic techniques. nih.govnih.gov The structure of the target product in a high-yield synthesis of 2-chloro-pyrimidine-4-carboxamide was confirmed by nuclear magnetic resonance (NMR) spectroscopy. chemicalbook.com
The physical appearance of this compound is often described as a white to off-white or light yellow solid. echemi.comchemicalbook.com
Nucleophilic Substitution at the 2-Chloro Position
The presence of a chlorine atom at the 2-position of the pyrimidine ring makes this site susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility as a building block in organic synthesis.
Substitution with Amines for Amine-Substituted Pyrimidine-4-carboxamides
The reaction of this compound with various amines is a common strategy to introduce diverse functionalities. This nucleophilic substitution typically proceeds by the attack of the amine nucleophile at the electron-deficient C-2 position of the pyrimidine ring, leading to the displacement of the chloride ion. youtube.com The general reactivity of halopyrimidines towards nucleophiles is well-established, with the halogen atom being readily displaced by amines. researchgate.netresearchgate.net
The reaction conditions for these amination reactions can be tailored. For instance, the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at temperatures ranging from 20 to 40°C has been reported for the synthesis of 2-aminopyrimidine-4-carboxamide (B2751154) derivatives. google.com The high reactivity of 2-chloropyrimidine towards amine nucleophiles often obviates the need for transition metal catalysis. researchgate.net
Table 1: Examples of Nucleophilic Substitution with Amines
| Amine Nucleophile | Product | Reference |
|---|---|---|
| Various phenoxypiperidine derivatives | 2-((phenoxypiperidinyl)alkyl)aminopyrimidine-4-carboxamides | google.com |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxamide | researchgate.net |
| Cyclohexylamine | 2-(Cyclohexylamino)pyrimidine-4-carboxamide | researchgate.net |
| 4-Methoxybenzylamine | 2-((4-Methoxybenzyl)amino)pyrimidine-4-carboxamide | researchgate.net |
Reaction with Hydroxyl Nucleophiles
Similar to amines, hydroxyl nucleophiles can also displace the chlorine atom at the 2-position. For instance, the reaction of a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with sodium phenoxide resulted in the formation of the corresponding phenoxy-substituted pyrimidine. rsc.org This suggests that this compound would likely react with alkoxides or other hydroxyl-containing nucleophiles to yield 2-alkoxy- or 2-aryloxypyrimidine-4-carboxamides. The reaction of 2-MeSO2-4-chloropyrimidine with alkoxides has been shown to occur selectively at the C-2 position, even at low temperatures like -78°C. wuxiapptec.com
Reactions Involving the Carboxamide Moiety
The carboxamide group at the 4-position of the pyrimidine ring offers another site for chemical modification.
Amide Modifications and Derivatizations
The carboxamide functionality can undergo various transformations. For example, it can be N-alkylated or N-arylated. A patent describes the synthesis of N-methylamino]pyrimidine-4-carboxamide derivatives, indicating that the amide nitrogen can be substituted. google.com Furthermore, the amide can be hydrolyzed to the corresponding carboxylic acid under appropriate conditions, although this is not the primary focus of this section. The synthesis of this compound itself often starts from the corresponding 2-chloropyrimidine-4-carboxylic acid, which is converted to the acid chloride and then reacted with ammonia or an ammonium hydroxide solution. chemicalbook.comechemi.com
Reductions of the Carboxamide Group
While specific examples of the reduction of the carboxamide group in this compound are not prevalent in the provided search results, the reduction of amides to amines is a standard transformation in organic chemistry. Reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are commonly used for this purpose. The reduction of a related 2-acetyl-4(3H)-quinazolinone with baker's yeast to an alcohol has been reported, suggesting that enzymatic or chemical reductions of carbonyl functionalities on similar heterocyclic systems are feasible. researchgate.net
Chemo- and Regioselectivity in Reactions
The presence of multiple reactive sites in this compound—namely the C-2 chloro position and the C-4 carboxamide group—makes the study of chemo- and regioselectivity crucial.
In nucleophilic aromatic substitution reactions, the C-2 position is generally more activated towards nucleophilic attack than other positions on the pyrimidine ring due to the electron-withdrawing nature of the two ring nitrogens. This inherent reactivity often leads to selective substitution at the C-2 position. researchgate.netmdpi.com
However, the regioselectivity of SNAr reactions on substituted pyrimidines can be influenced by the nature of the nucleophile and other substituents on the ring. wuxiapptec.com For instance, in the case of 2-MeSO2-4-chloropyrimidine, reactions with amines occur selectively at the C-4 position, whereas reactions with alkoxides and formamide (B127407) anions are selective for the C-2 position. wuxiapptec.com This dichotomy is attributed to factors like hydrogen bonding between the substrate and the nucleophile, which can direct the attack to a specific position. wuxiapptec.com While this compound does not have a sulfonyl group, the principle that the nature of the nucleophile can influence regioselectivity remains relevant.
In reactions involving both the chloro and carboxamide groups, chemoselectivity becomes a key consideration. For example, when attempting a reaction that could potentially modify both functional groups, the reaction conditions would need to be carefully controlled to favor the desired transformation. The high reactivity of the 2-chloro position towards nucleophilic substitution often allows for selective reactions at this site without affecting the carboxamide group, especially under mild conditions. researchgate.netgoogle.com
Table 2: Summary of Chemo- and Regioselectivity
| Reactant | Nucleophile Type | Major Product Position of Substitution | Key Factors Influencing Selectivity | Reference |
|---|---|---|---|---|
| 2-MeSO2-4-chloropyrimidine | Amines | C-4 | Non-covalent interactions | wuxiapptec.com |
| 2-MeSO2-4-chloropyrimidine | Alkoxides | C-2 | Hydrogen bonding | wuxiapptec.com |
| 2-MeSO2-4-chloropyrimidine | Formamide anions | C-2 | Hydrogen bonding, pi-pi stacking | wuxiapptec.com |
| 2-chloropyrimidines | Amines | C-2 | Inherent electronic activation of the C-2 position | researchgate.netmdpi.com |
Medicinal Chemistry and Pharmacological Investigations of 2 Chloropyrimidine 4 Carboxamide and Its Derivatives
Structure-Activity Relationship (SAR) Studies
The biological activity of derivatives based on the 2-chloropyrimidine-4-carboxamide core is profoundly influenced by the nature and positioning of various substituents. Through systematic modifications at different positions of the pyrimidine (B1678525) ring and the carboxamide moiety, researchers have elucidated key structural requirements for potent biological activity. acs.orgnih.gov
Influence of Substituents on Biological Potency
The exploration of substituents at different positions of the pyrimidine-4-carboxamide (B1289416) scaffold has been a cornerstone of optimizing the potency of these compounds as enzyme inhibitors. A significant body of research has focused on modifying the R1, R2, and R3 positions of a lead compound, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, to enhance its inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.orgnih.gov
For the R1 substituent on the carboxamide nitrogen, it was found that a cyclopropylmethyl group was optimal, suggesting it occupies a small, lipophilic pocket in the enzyme's binding site. nih.gov While linear alkylamides with a propyl chain showed good inhibition, branching or the introduction of larger aromatic or polar groups was generally detrimental to activity. nih.gov Interestingly, a propargylamide was found to be as active as the lead compound. nih.gov
The R2 substituent at the 2-position of the pyrimidine ring was subject to extensive modification. Replacing the N-methylphenethylamine group with various cyclic phenethylamine (B48288) derivatives was explored to reduce the number of rotatable bonds. acs.org This led to the discovery that an (S)-3-phenylpiperidine group resulted in a threefold increase in inhibitory potency. acs.orgnih.gov
The R3 substituent at the 6-position of the pyrimidine ring also played a critical role. Replacing the morpholine (B109124) group with a smaller and more polar (S)-3-hydroxypyrrolidine, in combination with the optimal (S)-3-phenylpiperidine at R2, led to a tenfold increase in activity. acs.orgnih.gov This combination resulted in the highly potent NAPE-PLD inhibitor, LEI-401. acs.org
Table 1: Influence of R1 Substituents on NAPE-PLD Inhibitory Activity This table is interactive. You can sort and filter the data.
| Compound | R1 Substituent | Relative Potency | Reference |
|---|---|---|---|
| 2 | Cyclopropylmethyl | +++ | nih.gov |
| 8 | H | + | nih.gov |
| 9-14 | Linear Alkyl (propyl optimal) | ++ | nih.gov |
| 15 | Isobutyl | - | nih.gov |
| 17 | Propargyl | +++ | nih.gov |
| 19-25 | Polar analogues | +/- | nih.gov |
| 29 | Imidazole (B134444) (bioisostere) | -- | nih.gov |
Table 2: Influence of R2 and R3 Substituents on NAPE-PLD Inhibitory Activity This table is interactive. You can sort and filter the data.
| R2 Substituent | R3 Substituent | Relative Potency Increase | Reference |
|---|---|---|---|
| N-methylphenethylamine | Morpholine | Baseline | nih.gov |
| (S)-3-Phenylpiperidine | Morpholine | 3-fold | acs.orgnih.gov |
| N-methylphenethylamine | (S)-3-Hydroxypyrrolidine | - | acs.orgnih.gov |
| (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 10-fold | acs.orgnih.gov |
Conformational Analysis and its Impact on Activity
The three-dimensional arrangement of substituents, or conformation, is a critical determinant of a molecule's ability to bind to its biological target. For derivatives of this compound, conformational restriction has proven to be a successful strategy for enhancing inhibitory potency. acs.orgnih.gov
By replacing the flexible N-methylphenethylamine group at the R2 position with more rigid cyclic analogues, such as (S)-3-phenylpiperidine, the number of rotatable bonds is reduced. acs.org This pre-organizes the molecule into a conformation that is more favorable for binding to the active site of the target enzyme, in this case, NAPE-PLD. acs.orgnih.gov The threefold increase in potency observed with this substitution underscores the importance of a constrained conformation for optimal interaction with the enzyme. nih.gov This strategy limits the entropic penalty of binding, as the molecule does not need to "freeze" into a specific conformation upon interaction with the target.
Exploration of Bioisosteric Replacements
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com In the context of this compound derivatives, the exploration of bioisosteric replacements for the amide group has been investigated. nih.gov
One such attempt involved replacing the amide group with an imidazole ring. nih.gov However, this particular bioisosteric replacement resulted in a significant decrease in potency, indicating that the specific hydrogen bonding and electronic properties of the carboxamide are crucial for activity. nih.gov This finding highlights that not all bioisosteric replacements are successful and that the context of the surrounding molecular structure is paramount. drughunter.com
Enzyme Inhibition and Modulation Studies
Derivatives of this compound have been investigated as inhibitors of several important enzymes, demonstrating the therapeutic potential of this chemical scaffold.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. ontosight.ainih.gov Dysregulation of NAE signaling is implicated in various physiological processes, including pain, inflammation, and neurological functions. ontosight.ai Therefore, inhibitors of NAPE-PLD are valuable tools to study these pathways and hold therapeutic promise. ontosight.ainih.gov
Extensive research has led to the development of potent and selective NAPE-PLD inhibitors based on the pyrimidine-4-carboxamide scaffold. acs.orgnih.gov Through a high-throughput screening campaign followed by systematic SAR studies, the compound LEI-401 was identified as a highly potent NAPE-PLD inhibitor with a Ki of 27 nM. acs.orgnih.gov This compound demonstrated the ability to reduce NAE levels in the brains of mice, indicating its potential for in vivo applications. acs.orgppscreeningcentre.com The development of such inhibitors allows for a more detailed exploration of the biological roles of NAPE-PLD. nih.gov
Table 3: Potency of Key Pyrimidine-4-Carboxamide NAPE-PLD Inhibitors This table is interactive. You can sort and filter the data.
| Compound | pIC50 (± SEM) | Ki (nM) | Reference |
|---|---|---|---|
| Hit Compound 2 | - | - | acs.orgnih.gov |
| LEI-401 | 7.14 ± 0.04 | 27 | acs.orgnih.gov |
Poly(ADP-ribose) Polymerase (PARP1) Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair pathway. nih.gov Inhibitors of PARP1 have emerged as a significant class of anticancer drugs, especially for tumors with defects in homologous recombination repair, such as those with BRCA mutations. nih.govnih.gov
While specific studies on this compound as a direct PARP1 inhibitor are less detailed in the provided context, the broader class of pyrimidine derivatives has been explored for this purpose. google.com The general structure of pyrimidine derivatives makes them suitable scaffolds for designing PARP1 inhibitors. The development of benzimidazole (B57391) carboxamide derivatives as potent PARP1/2 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range, highlights the potential of carboxamide-containing heterocyclic compounds in this area. nih.gov The core structure of this compound shares features with these successful inhibitors, suggesting its potential as a starting point for the design of novel PARP1 inhibitors.
Succinate Dehydrogenase (SDHI) Inhibition
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Its inhibition can disrupt cellular respiration, a mechanism exploited in the development of fungicides. nih.gov Carboxamide derivatives are a significant class of SDH inhibitors (SDHIs) with broad-spectrum antifungal activities. nih.gov The general structure of many SDHIs features a carboxamide linker connecting a heterocyclic ring to a substituted phenyl group.
While extensive research has been conducted on various carboxamide-based SDHIs, specific studies detailing the SDHI activity of direct derivatives of this compound are not prominently available in the reviewed literature. However, the core structure of this compound, possessing both a heterocyclic pyrimidine ring and a carboxamide group, suggests its potential as a scaffold for the design of novel SDHIs. For instance, novel bioactive SDHI derivatives have been designed and synthesized by modifying the orientation of the carbonyl and amide groups, leading to compounds with potent fungicidal activity. chemimpex.com One such derivative, compound 5i, demonstrated a broad spectrum of in vitro activity against several fungi, with an EC50 value of 0.73 μg/mL against Sclerotinia sclerotiorum, comparable to the commercial fungicide boscalid. chemimpex.com
Kinase Inhibition (e.g., RET kinases, FAK, EGFR)
The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, leading to potent and often selective inhibition. Derivatives of this compound have been extensively explored as inhibitors of several important kinases implicated in cancer, such as RET, FAK, and EGFR.
RET Kinase Inhibition: The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose mutations are drivers in various cancers. N-trisubstituted pyrimidine derivatives have been discovered as potent inhibitors of both wild-type RET and its gatekeeper mutants. acs.org For example, a series of N-trisubstituted pyrimidine derivatives showed potent inhibition of RET, with one lead compound exhibiting an IC50 of 6.20 ± 0.58 nM against wild-type RET and 18.68 ± 2.71 nM against the V804M mutant. acs.org Another study on pyrrolo[2,3-d]pyrimidine derivatives, bioisosteres of the pyrimidine core, identified a lead compound with low nanomolar potency against both wild-type RET and the RET V804M mutant.
Focal Adhesion Kinase (FAK) Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in tumor progression and metastasis. Diaminopyrimidine derivatives have been identified as potent FAK inhibitors. In one study, a series of novel diaminopyrimidine derivatives were synthesized, with some compounds showing strong inhibitory activity against FAK. For example, compound B8 exhibited a potent FAK inhibitory effect with an IC50 value of 6.7 nM. chemimpex.com Another study on thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally related to pyrimidines, led to the identification of a lead compound that potently inhibited FAK.
Epidermal Growth Factor Receptor (EGFR) Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, particularly in non-small cell lung cancer. Novel 2-phenyl-4-aminopyrimidine derivatives have been designed as fourth-generation EGFR inhibitors to overcome resistance mutations. One of the synthesized compounds effectively inhibited the proliferation of cancer cells harboring EGFR mutations, with IC50 values of 0.22 ± 0.07 μM and 0.52 ± 0.03 μM against different mutant cell lines. acs.org
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |
| N-trisubstituted pyrimidine derivative | RET (wild-type) | 6.20 ± 0.58 | acs.org |
| N-trisubstituted pyrimidine derivative | RET (V804M mutant) | 18.68 ± 2.71 | acs.org |
| Diaminopyrimidine derivative (B8) | FAK | 6.7 | chemimpex.com |
| 2-phenyl-4-aminopyrimidine derivative (A23) | EGFR (Del19/T790M/C797S) | 133 | acs.org |
| 2-phenyl-4-aminopyrimidine derivative (A23) | EGFR (L858R/T790M) | 330 | acs.org |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications. While sulfonamides are the most well-known class of CA inhibitors, other heterocyclic scaffolds have also been investigated.
Research into the direct inhibition of carbonic anhydrases by derivatives of this compound is not extensively documented in the available literature. However, studies on related heterocyclic systems suggest the potential for pyrimidine-based compounds to exhibit such activity. For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have been synthesized and shown to inhibit various human CA isoforms. nih.gov This suggests that the carboxamide group, in conjunction with a heterocyclic ring system, can contribute to binding and inhibition of these enzymes. Further investigation is warranted to explore the potential of the this compound scaffold in the design of novel carbonic anhydrase inhibitors.
Antimicrobial Activity Research
The pyrimidine nucleus is a common feature in many compounds exhibiting a broad spectrum of antimicrobial activities. Derivatives of this compound have been synthesized and evaluated for their efficacy against various pathogenic microorganisms.
Antibacterial Efficacy
Several studies have highlighted the antibacterial potential of pyrimidine derivatives. In one study, a series of chloropyrimidine derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Two compounds, 3a and 3b, demonstrated activity against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.gov Another study on pyrimidine derivatives showed that compounds with triazole substitutions exhibited higher antibacterial inhibition compared to thiadiazole derivatives.
Antifungal Efficacy
The antifungal properties of pyrimidine derivatives are also well-documented. A study on novel pyrimidine derivatives containing an amide moiety revealed significant antifungal activity against various plant pathogenic fungi. For example, compound 5o exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). In another study, some chloropyrimidine derivatives were found to be potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov
Antimycobacterial Activity
Derivatives of pyrimidines have shown significant promise in the search for new treatments for mycobacterial infections, including tuberculosis. A class of chloropyrimidine derivatives displayed potent in vitro activity against Mycobacterium tuberculosis. nih.gov Specifically, compounds 3c, 3h, 3i, and 3o exhibited a potent MIC of 0.75 μg/mL. nih.gov Another study focused on a 2-chloro-5-n-nonylpyrimidine derivative, which was found to be the most effective against M. tuberculosis and M. avium among the tested compounds. Furthermore, N-phenylpyrazine-2-carboxamides, which share structural similarities with the title compound, have also demonstrated significant antimycobacterial activity.
| Derivative Class/Compound | Organism | MIC/EC50 (μg/mL) | Reference |
| Chloropyrimidine derivatives (3a, 3b) | Pseudomonas aeruginosa, Escherichia coli | 12.5 | nih.gov |
| Pyrimidine derivative (5o) | Phomopsis sp. | 10.5 | |
| Chloropyrimidine derivatives (3c, 3h, 3i, 3o) | Mycobacterium tuberculosis | 0.75 | nih.gov |
| 2-chloro-5-n-nonylpyrimidine | Mycobacterium tuberculosis, M. avium | Effective (specific value not provided) |
Anticancer Activity Research
The pyrimidine scaffold, a fundamental component of nucleic acids, has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel anticancer agents. The inherent biological relevance of pyrimidines allows for their derivatives to act as antagonists in various metabolic pathways, leading to the inhibition of cancer cell proliferation. This compound, with its reactive chlorine atom, serves as a versatile starting material for the synthesis of a diverse array of derivatives with potential antitumor activities. chemimpex.com
Research into the anticancer properties of this compound derivatives has revealed that modifications at the 2- and 4-positions of the pyrimidine ring can lead to compounds with significant cytotoxic effects against various cancer cell lines. These derivatives often function by inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes involved in cancer progression.
A study focused on the synthesis of novel pyrimidine and pyrimidopyrimidine analogs demonstrated significant cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov Notably, certain 2-(substituted-pyrazolyl)pyrimidine derivatives exhibited high cytotoxic activities, with IC50 values comparable to the reference drug doxorubicin (B1662922), while showing good safety profiles on normal fibroblast cell lines. nih.gov This highlights the potential of pyrimidine derivatives in developing selective anticancer therapies.
Further investigations into cyanopyrimidine derivatives have identified compounds with anti-proliferative activity against MCF-7 breast cancer and SKOV-3 ovarian cancer cell lines. mdpi.com These compounds are thought to exert their effects by dually inhibiting the anti-apoptotic proteins Mcl-1 and Bcl-2, and by inducing cell cycle arrest. mdpi.com The development of such dual inhibitors is a promising strategy to overcome resistance to conventional cancer treatments.
In a different approach, the synthesis of 2-amino-4-chloro-pyrimidine derivatives and their subsequent evaluation against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines identified a derivative with a bromophenyl piperazine (B1678402) moiety at the 4-position as the most active compound. nih.govnih.gov This suggests that the nature of the substituent at the 4-position plays a crucial role in determining the anticancer potency.
The versatility of the pyrimidine core is further exemplified by the development of pyrimidine dihydroquinoxalinone derivatives that act as tubulin polymerization inhibitors. One such derivative, compound 12k, displayed potent cytotoxic activity in vitro across a range of cancer cell lines, including melanoma, breast, pancreatic, and prostate cancers. acs.org This compound also demonstrated significant tumor growth inhibition in a taxane-resistant prostate cancer xenograft model, indicating its potential for overcoming drug resistance. acs.org
Moreover, quinazoline-based pyrimidodiazepines, synthesized from 2-chloro-4-anilinoquinazoline chalcones, have shown high antiproliferative activity against a panel of human tumor cell lines. rsc.org One derivative, in particular, exhibited cytotoxic activity that was significantly higher than the standard anticancer drug doxorubicin against ten different cancer cell lines. rsc.org
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/EC50) | Reference(s) |
|---|---|---|---|
| 2-(substituted-pyrazolyl)pyrimidine derivatives | HCT-116, MCF-7, HEPG-2 | IC50 values close to doxorubicin | nih.gov |
| Cyanopyrimidine derivative 2 | MCF-7 | IC50 = 260.97 µg/mL | mdpi.com |
| Cyanopyrimidine derivative 4c | MCF-7 | IC50 = 577.97 µg/mL | mdpi.com |
| Cyanopyrimidine derivative 2 | SKOV-3 | IC50 = 78.79 µg/mL | mdpi.com |
| Cyanopyrimidine derivative 4a | SKOV-3 | IC50 = 96.78 µg/mL | mdpi.com |
| Cyanopyrimidine derivative 4b | SKOV-3 | IC50 = 76.19 µg/mL | mdpi.com |
| Cyanopyrimidine derivative 5 | SKOV-3 | IC50 = 90.83 µg/mL | mdpi.com |
| 2-amino-4-chloro-pyrimidine derivative 6 | HCT116 | EC50 = 89.24 ± 1.36 µM | nih.govnih.gov |
| 2-amino-4-chloro-pyrimidine derivative 6 | MCF7 | EC50 = 89.37 ± 1.17 µM | nih.govnih.gov |
| Pyrimidine dihydroquinoxalinone derivative 12k | Various (melanoma, breast, pancreatic, prostate) | IC50 = 0.2 nM | acs.org |
| Quinazoline-chalcone 14g | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | GI50 = 0.622–1.81 μM | rsc.org |
Anti-inflammatory and Analgesic Potential
The role of pyrimidine derivatives extends to the modulation of inflammatory pathways, with several compounds demonstrating significant anti-inflammatory effects. The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins, potent pro-inflammatory molecules. Some pyrimidine-based compounds have been approved for clinical use as anti-inflammatory drugs. nih.gov
Research has focused on synthesizing pyrimidine derivatives that can selectively inhibit COX-2 over COX-1. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Therefore, selective COX-2 inhibitors are expected to have a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.
A study on pyrazolo[3,4-d]pyrimidine derivatives identified compounds that suppressed the activity of both COX-1 and COX-2 enzymes. nih.gov The IC50 values for these derivatives against COX-1 and COX-2 were determined, indicating their potential as anti-inflammatory agents. nih.gov Another study reported on pyrimidine derivatives that showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values comparable to the standard drug celecoxib. nih.gov
Furthermore, some novel pyrimidine and pyrimidopyrimidine derivatives have been assessed for their in vitro anti-inflammatory activity using the membrane stabilization or anti-hemolytic activity method. nih.gov Certain compounds demonstrated strong anti-hemolytic effects, which is indicative of their ability to protect red blood cells from hemolysis, a process often associated with inflammation. nih.gov
The analgesic potential of these compounds is often linked to their anti-inflammatory properties, as the reduction in inflammation typically leads to a decrease in pain. While the analgesic effects are not always directly quantified, the inhibition of prostaglandin (B15479496) synthesis through COX inhibition is a well-established mechanism for pain relief.
Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Target | Observed Activity (IC50) | Reference(s) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative 3b | COX-1 | 19.45 ± 0.07 μM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 4b | COX-1 | 26.04 ± 0.36 μM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 4d | COX-1 | 28.39 ± 0.03 μM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 3a | COX-2 | 42.1 ± 0.30 μM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 3b | COX-2 | 31.4 ± 0.12 μM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 4b | COX-2 | 34.4 ± 0.10 μM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 4d | COX-2 | 23.8 ± 0.20 μM | nih.gov |
| Pyrimidine derivative 5 | COX-2 | 0.04 ± 0.09 μmol | nih.gov |
| Pyrimidine derivative 6 | COX-2 | 0.04 ± 0.02 μmol | nih.gov |
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer and inflammation. ijpsonline.com Pyrimidine derivatives have emerged as a class of compounds with significant antioxidant potential, capable of scavenging free radicals and mitigating oxidative damage. ijpsonline.comijpsonline.comresearchgate.net
The antioxidant activity of pyrimidine derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The presence of electron-donating substituents on the pyrimidine nucleus is believed to enhance the radical scavenging activity of these compounds. ijpsonline.comijpsonline.com
A study investigating a series of novel pyrimidine and pyrimidopyrimidine derivatives assessed their antioxidant activities by measuring the percentage of free radical scavenging. nih.gov Several of the synthesized compounds demonstrated strong antioxidant effects. nih.gov
In another research effort, tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues were synthesized and evaluated for their antioxidant activity using the DPPH assay. ijpsonline.comijpsonline.com Certain derivatives exhibited excellent activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. ijpsonline.comijpsonline.com This was attributed to the presence of electron-releasing groups on the benzylidene moiety. ijpsonline.comijpsonline.com
Furthermore, a series of 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine (B153573) derivatives were tested for their in vitro antioxidant properties using DPPH, nitric oxide, and hydrogen peroxide scavenging methods. ijpsonline.com Several of these compounds showed promising antioxidant activity.
Table 3: Antioxidant Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Assay | Observed Activity (IC50) | Reference(s) |
|---|---|---|---|
| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue 3a | DPPH | 46.31 µg/mL | ijpsonline.comijpsonline.com |
| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue 3b | DPPH | 48.81 µg/mL | ijpsonline.comijpsonline.com |
| Chromenopyrimidinethione 2a | DPPH & ABTS | Most potent among tested | ijpsonline.com |
| 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives (2b, 2c, 2d, 2e) | DPPH, NO, H2O2 | Showed activity | ijpsonline.com |
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a ligand, such as a derivative of 2-chloropyrimidine-4-carboxamide, might interact with a biological target, typically a protein.
Research on pyrimidine-4-carboxamide (B1289416) derivatives has utilized molecular docking to explore their potential as inhibitors of various enzymes. For instance, in a study focused on developing inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the production of bioactive lipids, molecular docking was used to guide the optimization of a hit compound. acs.org The main findings suggested that certain substituents on the pyrimidine (B1678525) ring could enhance binding affinity. acs.org
In another study, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their antitubercular activity. researchgate.net Molecular docking studies suggested a mode of interaction between these compounds and the active site of enoyl-CoA hydratase, a potential target for anti-TB agents. researchgate.net
Similarly, docking simulations were performed on 2-chloropyridine (B119429) derivatives containing flavone (B191248) moieties to investigate their potential as telomerase inhibitors. nih.gov The results helped to determine the probable binding model of the most active compound within the active site of telomerase. nih.gov In a separate study, docking was used to position a 2-chloropyridine derivative with a 1,3,4-oxadiazole (B1194373) moiety into the active site of telomerase to understand its inhibitory action. nih.gov
The table below summarizes key molecular docking studies involving pyrimidine derivatives.
| Derivative Class | Target Protein | Key Findings from Docking |
| Pyrimidine-4-carboxamides | N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Substituents at the R1 position may bind in a shallow lipophilic pocket. acs.org |
| 2-(4-Chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamides | Enoyl-CoA hydratase (Mycobacterium tuberculosis) | Docking suggested a mode of interaction with the binding site, indicating potential as anti-TB agents. researchgate.net |
| 2-Chloropyridine derivatives with flavone moieties | Telomerase (3DU6) | Determined the probable binding model of the most active compound in the active site. nih.gov |
| 2-Chloropyridine derivatives with 1,3,4-oxadiazole moiety | Telomerase (3DU6) | Positioned the compound into the active site to understand its binding model. nih.gov |
Molecular Dynamics Simulations for Ligand-Protein Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. mdpi.com This computational method is crucial for assessing the stability of a ligand-protein complex and understanding the dynamic nature of their interactions. mdpi.com
While specific MD simulation studies solely focused on this compound are not extensively documented in the provided results, the principles of MD are broadly applied to understand the behavior of similar pyrimidine derivatives in complex with their biological targets. For example, MD simulations have been used to study the stability of various ligand-protein complexes, revealing how the binding of a ligand can affect the protein's conformational dynamics. rjeid.comnih.gov These simulations can predict the binding free energies and identify key residues involved in maintaining the stability of the complex. nih.gov
In a study on novel cationic and non-cationic pyrimidine derivatives as potential G-quadruplex-ligands, molecular dynamic simulations were employed to explore their interaction with DNA G-quadruplexes. rjeid.com The results indicated that the presence of the ligands increased the number of hydrogen bonds and the root-mean-square deviation (RMSD) values, suggesting stronger binding and increased structural dynamics. rjeid.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR studies have been instrumental in understanding the structure-activity relationships of pyrimidine derivatives. For instance, a hologram QSAR (HQSAR) analysis was conducted on a series of 2,4-dioxopyrimidine-1-carboxamide derivatives as inhibitors of acid ceramidase. nih.gov This study resulted in a statistically significant model that could predict the inhibitory activity of these compounds, highlighting the importance of fragment distinctions like atoms, bonds, connectivity, and donor/acceptor properties. nih.gov
Another study focused on the design and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. nih.gov The developed CoMFA and CoMSIA models provided insights into the structural requirements for cytotoxic activity, which can be used for the rational design of more potent compounds. nih.gov
The table below presents a summary of QSAR studies on pyrimidine derivatives.
| Compound Series | QSAR Model | Key Findings |
| 2,4-Dioxopyrimidine-1-carboxamides | Hologram QSAR (HQSAR) | Generated a model with good predictive ability based on fragment distinctions. nih.gov |
| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines | CoMFA and CoMSIA | Established models that can guide the rational design of novel cytotoxic agents. nih.gov |
Conformational Analysis using Computational Methods
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are powerful tools for performing conformational analysis, providing insights into the preferred shapes of molecules and how these shapes influence their biological activity.
While specific studies detailing the conformational analysis of this compound are not explicitly available in the search results, the principles of computational conformational analysis are fundamental to the molecular modeling studies previously discussed. For example, in molecular docking, the conformational flexibility of both the ligand and the protein is often considered to achieve a more accurate prediction of the binding mode. youtube.com Molecular dynamics simulations inherently explore the conformational landscape of a molecule and its complex with a target, revealing the dynamic changes in conformation over time. youtube.com
The stability of crystal structures of similar compounds, such as bromo analogs of 2-amino-4-chloropyrimidine-5-carboxamide, has been attributed to the planar pyrimidine ring and coplanar substituents, suggesting that the conformation of the pyrimidine ring is a critical factor in its interactions.
Derivatives and Analogues of 2 Chloropyrimidine 4 Carboxamide in Research
Pyrimidine-4-carboxamide (B1289416) Scaffold Modifications
The pyrimidine-4-carboxamide framework is a common feature in numerous biologically active molecules. researchgate.net Modifications to this core scaffold are a primary strategy for discovering new therapeutic agents. One approach involves replacing the pyrimidine (B1678525) ring with other heterocyclic systems to create bioisosteres, which can lead to improved metabolic stability or target affinity while maintaining essential pharmacophoric features.
Another key modification strategy involves the substitution at the chlorine atom at the 2-position. The reactivity of this chloro group allows for its displacement by various nucleophiles, such as amines, phenols, and thiophenols, to generate a diverse library of 2-substituted pyrimidine-4-carboxamide derivatives. rsc.org This position is critical as substituents here can significantly influence the molecule's interaction with biological targets. For instance, in the development of kinase inhibitors, this position often interacts with the hinge region of the enzyme's active site. nih.gov
Variations in the Carboxamide Substituent (R1)
The carboxamide group at the 4-position is crucial for biological activity, often participating in key hydrogen bonding interactions with target proteins. mdpi.com Consequently, extensive research has focused on modifying the R1 substituent on the amide nitrogen to optimize these interactions and enhance compound potency and selectivity.
Structure-activity relationship (SAR) studies have shown that the nature of the R1 group can dramatically alter a compound's properties. For example, in a series of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at the R1 position suggested that it binds within a shallow, lipophilic pocket, as changes did not lead to improved inhibitory activity. acs.org In other cases, introducing various groups, from simple alkyl chains to complex aromatic and heterocyclic systems, can probe the depth and characteristics of a target's binding site. nih.gov Chiral substituents at this position can also be critical, with different enantiomers sometimes showing significant differences in activity. nih.gov
Table 1: Examples of Carboxamide Substituent (R1) Variations and Research Focus
| R1 Substituent Type | Research Focus | Key Findings |
|---|---|---|
| Alkyl/Cycloalkyl Groups | To probe lipophilic pockets and optimize van der Waals interactions. | In certain inhibitor classes, potency did not significantly improve, suggesting a shallow binding pocket. acs.org |
| Phenyl/Aromatic Groups | To introduce aromatic interactions (e.g., pi-stacking) and explore deeper pockets. | Introduction of aromatic substituents did not always improve potency in NAPE-PLD inhibitors. acs.org |
| Heterocyclic Groups (e.g., Piperidine (B6355638), Pyrrolidine) | To improve potency, polarity, and pharmacokinetic properties. | Conformational restriction by replacing a flexible chain with a piperidine ring increased potency 3-fold in one study. acs.orgebi.ac.uk |
Substitutions on the Pyrimidine Ring (R2, R3)
Beyond the 2- and 4-positions, the C5 and C6 positions of the pyrimidine ring (often designated R2 and R3) offer additional sites for modification to fine-tune a molecule's properties. Introducing substituents at these positions can alter the electron distribution of the pyrimidine ring and introduce steric hindrance, which can affect binding affinity and selectivity.
Table 2: Impact of Substitutions at Pyrimidine Ring Positions
| Position | Substituent Type | Observed Effects on Activity/Properties |
|---|---|---|
| C6 | Phenyl group | A feature in pyrimidine carboxamides with noted anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai |
| C6 | (S)-3-hydroxypyrrolidine | Exchanged for a morpholine (B109124) group, this substitution increased inhibitory potency 10-fold and improved drug-like properties. ebi.ac.uk |
Heterocyclic Ring Fusions and Incorporations
A powerful strategy to create novel and structurally rigid analogues is the fusion of a second heterocyclic ring to the pyrimidine-4-carboxamide scaffold. This creates bicyclic systems such as pyrrolo[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines, which are prominent in medicinal chemistry. acs.orgresearchgate.net These fused systems often exhibit enhanced biological activity due to their constrained conformation, which can lead to more precise interactions with a biological target.
For example, pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (Akt). acs.org Similarly, researchers have synthesized various fused pyrimidines, including furo[2,3-b]pyridine-2-carboxamides and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones, and evaluated them for anticancer activity. nih.gov The synthesis of these complex systems often starts from substituted pyrimidines, which undergo cyclization reactions to form the fused ring. researchgate.net The resulting fused heterocycles are key components in the design of kinase inhibitors and other therapeutic agents. nih.gov
Structure-Driven Design of Novel Compounds
Modern drug discovery heavily relies on structure-driven design, where knowledge of the target's three-dimensional structure and the structure-activity relationships (SAR) of existing inhibitors guides the synthesis of new, optimized compounds. nih.govacs.org The pyrimidine-4-carboxamide scaffold is frequently the subject of such rational design approaches. acs.org
Computational methods like molecular docking are used to predict how a designed molecule will bind to its target, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. mdpi.comnih.gov For instance, docking studies have helped elucidate the binding modes of pyrimidine derivatives as KRAS-G12D inhibitors, showing how a pyrimidine core can form crucial hydrogen bonds within the target's active site. nih.gov This iterative cycle of design, synthesis, and biological testing has been successfully used to optimize pyrimidine-4-carboxamide derivatives into potent and selective inhibitors for various targets, including kinases like GSK-3 and JAK3. nih.govnih.gov This approach is essential for refining lead compounds to improve potency, selectivity, and pharmacokinetic properties. ebi.ac.uk
Advanced Analytical Techniques in Characterization of 2 Chloropyrimidine 4 Carboxamide
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 2-Chloropyrimidine-4-carboxamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to confirm its structure. chemicalbook.comchemicalbook.com
¹H NMR (Proton NMR): In ¹H NMR spectroscopy of this compound, the chemical shifts of the protons provide information about their local electronic environment. The spectrum typically shows distinct signals for the protons on the pyrimidine (B1678525) ring and the amide group. The integration of these signals corresponds to the number of protons, and the splitting patterns (coupling) reveal adjacent proton relationships.
¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule. chemicalbook.com The spectrum of this compound will display unique resonances for each carbon atom in the pyrimidine ring and the carboxamide group. chemicalbook.commdpi.com The chemical shifts are indicative of the carbon's hybridization and the nature of its substituents. For instance, the carbonyl carbon of the amide group typically appears at a characteristic downfield shift. mdpi.com Two-dimensional NMR techniques like HMQC and HMBC can be used for a complete and unambiguous assignment of all proton and carbon signals. bas.bg
Table 1: Representative NMR Data for Pyrimidine Derivatives
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | 7.32, 8.04 | Broad Singlets | Amide (NH₂) protons |
| ¹³C | 160.6 | Singlet | Amide Carbonyl (C=O) |
| ¹³C | 131.1, 155.8, 161.9 | Singlets | Pyrimidine ring carbons |
Note: The data presented is based on a related compound, 4,5,6-trichloropyrimidine-2-carboxamide, and serves as an illustrative example. Actual chemical shifts for this compound may vary. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound provides characteristic absorption bands that confirm the presence of key functional groups.
Key expected absorptions include:
N-H stretching: The amide group will show characteristic stretches for the N-H bonds, typically in the region of 3100-3500 cm⁻¹. The presence of two bands in this region can indicate a primary amide (-NH₂).
C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the amide is expected in the range of 1630-1695 cm⁻¹. chemguide.co.uk
C-Cl stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.
C=N and C=C stretching: The pyrimidine ring will have characteristic absorptions for C=N and C=C stretching in the 1400-1650 cm⁻¹ region. researchgate.net
Table 2: Typical IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amide | N-H stretch | 3100 - 3500 |
| Amide | C=O stretch | 1630 - 1695 |
| Alkyl Halide | C-Cl stretch | 600 - 800 |
| Aromatic Ring | C=N, C=C stretch | 1400 - 1650 |
Mass Spectrometry (MS, HRMS, LC-MS, MALDI-TOF)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. mdpi.com
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be seen, with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. researchgate.net
Fragmentation patterns observed in the mass spectrum can provide further structural information. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the compound's identity and purity. bldpharm.com Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is another mass spectrometry technique that can be used for the characterization of such compounds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. The pyrimidine ring system in this compound is a chromophore that absorbs UV light.
The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring and the carboxamide group. The stability of the compound in solution can also be monitored over time using UV-Vis spectroscopy. nih.gov
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. chemimpex.com A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products. mdpi.com
A typical HPLC analysis involves:
Column: A reversed-phase column, such as a C18 column, is commonly used.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed as the mobile phase. The composition can be isocratic or a gradient.
Detection: A UV detector is typically used, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.
The retention time of the main peak in the chromatogram is characteristic of this compound under specific HPLC conditions. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination, often expressed as a percentage area. chemimpex.com
Table 3: Illustrative HPLC Method Parameters for Analysis of a Related Pyrimidine Compound
| Parameter | Condition |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (45%) and 0.05% Sulfuric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
Note: This data is for the analysis of 4-Amino-2-chloropyridine and serves as a representative example of HPLC conditions that could be adapted for this compound. sielc.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for a dramatic increase in separation efficiency.
In the analysis of this compound and related substances, UPLC is an invaluable tool for assessing purity and quantifying impurities. While specific UPLC methods for this exact compound are often proprietary and not publicly detailed, the analysis of structurally similar pyrimidine derivatives provides a framework for a typical method. A reverse-phase UPLC method is commonly employed, utilizing a C18 column, which is effective for separating moderately polar compounds like pyrimidine carboxamides.
A gradient elution method is typically favored for separating a wide range of components, from the main compound to any potential impurities, which may have different polarities. The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The gradient would be programmed to increase the proportion of the organic solvent over the course of the analysis to elute more strongly retained compounds. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, providing additional data for peak identification and purity assessment.
Table 1: Illustrative UPLC Method Parameters for Analysis of Pyrimidine Carboxamide Derivatives
| Parameter | Typical Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA, 210-400 nm (Monitoring at 254 nm) |
| Injection Volume | 1 µL |
This high-resolution separation technique is critical for detecting and quantifying any process-related impurities or degradation products, ensuring the high purity of this compound required for its use in further pharmaceutical synthesis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. In the context of this compound, TLC provides a quick assessment of the reaction completion during its synthesis and serves as a preliminary purity check.
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate) and a liquid mobile phase (the eluent). For a compound like this compound, a silica gel plate is a suitable stationary phase due to the polar nature of the carboxamide and pyrimidine moieties.
The choice of the mobile phase is crucial for achieving good separation. A mixture of a more polar solvent and a less polar solvent is often used, and the ratio is adjusted to obtain the desired retention factor (Rf) values. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. For pyrimidine carboxamide derivatives, a common mobile phase is a mixture of ethyl acetate (B1210297) and a non-polar solvent like pentane (B18724) or hexane. nih.gov
Table 2: Representative TLC System for Pyrimidine Carboxamide Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum backing |
| Mobile Phase | Ethyl Acetate / Pentane (e.g., 80:20 v/v) nih.gov |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.4 (for a related pyrimidine carboxamide) nih.gov |
After developing the TLC plate, the separated spots are visualized. Since pyrimidine derivatives often absorb ultraviolet (UV) light due to their aromatic nature, the spots can be easily detected by illuminating the plate with a UV lamp at 254 nm, where they appear as dark spots on a fluorescent background.
X-ray Diffraction for Crystal Structure Determination
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.
While the specific crystal structure of this compound is not publicly available, studies on closely related pyrimidine carboxamide derivatives have been reported. These studies reveal important structural features that are likely to be present in this compound as well. For instance, the pyrimidine ring is expected to be planar. The carboxamide group can participate in hydrogen bonding, forming dimers or extended networks in the crystal lattice, which significantly influences the compound's physical properties, such as melting point and solubility.
Table 3: Illustrative Crystallographic Data for a Substituted Pyrimidine Derivative
| Parameter | Example Value (for a related compound) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.12 Å, b = 15.45 Å, c = 9.87 Å, β = 109.5° |
| Hydrogen Bonding | N-H···O and C-H···O interactions observed |
The determination of the crystal structure by XRD provides the ultimate proof of the molecular structure and offers insights into the solid-state packing and intermolecular forces.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For a newly synthesized compound like this compound, elemental analysis is a critical step in confirming its empirical and molecular formula.
The analysis is typically performed using a CHN analyzer, which combusts the sample in a stream of oxygen at high temperatures. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified by various detection methods. The percentage of chlorine can be determined by other methods, such as titration after combustion.
The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical values calculated from the molecular formula of the compound. For this compound, the molecular formula is C₅H₄ClN₃O. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and the assigned molecular formula of the compound.
Table 4: Elemental Analysis Data for this compound (C₅H₄ClN₃O)
| Element | Theoretical (%) | Found (%) (Illustrative) |
| Carbon (C) | 38.11 | 38.05 |
| Hydrogen (H) | 2.56 | 2.60 |
| Nitrogen (N) | 26.67 | 26.75 |
This technique, in conjunction with spectroscopic methods, provides a complete and unambiguous confirmation of the identity and purity of this compound.
Patents and Intellectual Property Landscape
Patent Applications Related to Synthesis
The synthesis of 2-Chloropyrimidine-4-carboxamide is a key step in the preparation of various pharmaceutical compounds. One patented method describes its preparation from 2-chloropyrimidine-4-carbonitrile. google.com This process involves treating the nitrile with gaseous hydrochloric acid in formic acid. google.com The starting material, 2-chloropyrimidine-4-carbonitrile, can itself be prepared according to methods described in chemical literature. google.com
While direct patents for the synthesis of this compound are specific, the broader field of chloropyrimidine synthesis is covered extensively in patent literature, reflecting its importance as a building block. For instance, various methods for preparing the related compound 2-chloropyrimidine (B141910) have been patented. One such method involves the reaction of guanidine nitrate with 1,1,3,3-tetramethoxypropane to yield 2-aminopyrimidine (B69317), which is then converted to 2-chloropyrimidine. google.com Another patented approach details the synthesis of chlorinated pyrimidines by reacting imidoyl chlorides with phosgene. googleapis.com
The table below summarizes key information from a selection of patents related to the synthesis of chloropyrimidines.
| Patent Number | Description | Key Reactants/Intermediates |
| AU645429B2 | Preparation of this compound. google.com | 2-chloropyrimidine-4-carbonitrile, gaseous hydrochloric acid, formic acid. google.com |
| CN102079725B | Method for preparing 2-chloropyrimidine. google.com | Dicyandiamide, ammonium (B1175870) chloride, guanidine hydrochloride, 1,1,3,3-tetramethoxypropane. google.com |
| EP1301489B1 | Synthesis of chlorinated pyrimidines like 4,6-dichloropyrimidine. googleapis.com | Imidoyl chlorides, phosgene. googleapis.com |
Therapeutic Use Patents of Derivatives
Derivatives of this compound are the subject of numerous patents for therapeutic applications. A significant area of application is in the development of α1-adrenergic receptor antagonists. google.com These compounds are used for the symptomatic treatment of diseases involving hyperactivity of the α-adrenergic system in the lower urinary tract, such as benign prostatic hypertrophy. google.com
In these therapeutic applications, this compound serves as a crucial intermediate. It is reacted with various amines to produce 2-aminopyrimidine-4-carboxamide (B2751154) derivatives. google.com For example, a patented process describes the reaction of this compound with a suitable amine in an aprotic solvent like N,N-dimethylformamide, in the presence of an inorganic base such as potassium carbonate. google.com
The resulting derivatives have shown potent antagonist activity on α1-adrenergic receptors in smooth muscles of the lower urinary apparatus in both in vitro and in vivo studies. google.com The table below outlines some of the therapeutic applications of these derivatives as detailed in patent literature.
| Therapeutic Target | Indication | Mechanism of Action |
| α1-adrenergic receptors | Benign prostatic hypertrophy, dysuria, pollakiuria. google.com | Antagonism of α1-adrenergic receptors in the lower urinary tract. google.com |
Agrochemical Applications in Patents
The pyrimidine (B1678525) scaffold, of which this compound is a part, is also prevalent in the agrochemical industry. Patents have been granted for pyrimidine derivatives with applications as herbicides and plant growth regulators. While direct patenting of this compound for these uses is less common, its derivatives are of interest. For example, U.S. Patent US5773388A discloses pyrimidine derivatives for use as herbicides. google.com The core pyrimidine structure is often substituted with various functional groups to modulate its biological activity.
The development of new agrochemicals often involves the synthesis of a library of related compounds to identify those with the desired efficacy and safety profile. The versatility of the chloropyrimidine structure makes it a valuable starting point for such discovery efforts.
Future Research Directions and Translational Prospects
Exploration of Novel Biological Targets
2-Chloropyrimidine-4-carboxamide and its derivatives serve as valuable building blocks for creating complex molecules with specific biological activities, particularly in the development of antiviral and anticancer agents. nih.govchemimpex.com The inherent reactivity of the chlorinated pyrimidine (B1678525) ring allows for structural modifications to explore a wide range of biological targets. chemimpex.com
Researchers are actively investigating novel applications for compounds derived from this scaffold. Key areas of exploration include:
Enzyme Inhibition: Pyrimidine derivatives are being studied for their ability to inhibit various enzymes. For instance, pyrimidine-5-carboxamide derivatives have been designed as inhibitors of Salt-inducible kinases (SIKs), which are involved in inflammatory processes. nih.gov Another study focused on synthesizing 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as potent inhibitors of STAT6, a protein implicated in allergic conditions like asthma. nih.gov
Receptor Antagonism: The pyrimidine-4-carboxamide (B1289416) structure is being optimized to act as antagonists for various receptors. For example, 2-phenyl-pyrimidine-4-carboxamides have been developed as selective P2Y(12) antagonists, which play a role in platelet aggregation. nih.gov
Kinase Inhibition: A significant area of research is the development of kinase inhibitors for cancer therapy. 2-aminopyrimidine (B69317) derivatives have been synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in certain types of breast cancer and hepatocellular carcinoma. acs.org Furthermore, pyrimidine-based compounds are being explored as inhibitors of other kinases such as EGFR and as dual c-Met/VEGFR-2 inhibitors. mdpi.commdpi.com
The following table summarizes some of the novel biological targets being investigated for pyrimidine carboxamide derivatives.
| Biological Target | Therapeutic Area | Derivative Class | Research Finding |
| Salt-inducible kinases (SIKs) | Inflammatory Bowel Disease | Pyrimidine-5-carboxamide | Derivatives showed favorable activity and selectivity on SIK1/2 and demonstrated anti-inflammatory effects in a colitis model. nih.gov |
| STAT6 | Allergic Conditions | 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide | A synthesized derivative showed potent STAT6 inhibition and inhibited IL-4-induced Th2 differentiation of T cells. nih.gov |
| Fibroblast Growth Factor Receptor 4 (FGFR4) | Cancer | 2-aminopyrimidine | A promising compound potently inhibited FGFR4 enzymatic activity and selectively suppressed the proliferation of breast cancer cells with dysregulated FGFR4 signaling. acs.org |
| P2Y(12) Receptor | Thrombosis | 2-phenyl-pyrimidine-4-carboxamide | Optimized compounds showed excellent potency in inhibiting platelet aggregation in human plasma. nih.gov |
| Vanin-1 | Inflammatory Diseases | Pyrimidine carboxamides | A derivative was identified with a suitable profile for advancement into preclinical development for conditions like colitis. nih.gov |
Development of Prodrugs and Delivery Systems
A significant challenge with some potent pyrimidine-based drug candidates is their suboptimal aqueous solubility, which can limit their bioavailability and therapeutic efficacy. To overcome this, researchers are exploring prodrug strategies. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body.
One successful approach for a related class of compounds, pyrazolo[3,4-d]pyrimidines, involved creating prodrugs to improve water solubility. unisi.it This strategy demonstrated a positive impact on their biological efficacy. unisi.it Similar strategies could be applied to this compound derivatives to enhance their pharmacokinetic properties. unisi.it The general principles of prodrug design involve chemically modifying a functional group on the parent drug, which can then be cleaved in the body to release the active compound. acs.org
In addition to prodrugs, advanced drug delivery systems are being investigated to improve the therapeutic index of pyrimidine-based anticancer agents. Nanoparticle-based delivery systems, for example, can enhance the solubility of hydrophobic drugs, protect them from degradation, and potentially target them to tumor tissues, thereby reducing systemic toxicity. While specific research on nanoparticle delivery of this compound is not yet widely published, this remains a promising avenue for future investigation, given the broad interest in nanomedicine for cancer therapy.
Preclinical and Clinical Translation Potential
The translational potential of this compound derivatives is supported by a growing body of preclinical evidence. Numerous studies have demonstrated the in vitro anticancer activity of this class of compounds against a variety of cancer cell lines, including colon, prostate, breast, and lung cancer. nih.govnih.govmdpi.commdpi.com
Preclinical Findings:
Anticancer Activity: Derivatives of 2-amino-4-chloro-pyrimidine have shown cytotoxic activity against HCT116 (colon) and MCF7 (breast) cancer cell lines. nih.gov Pyrimidine derivatives with aryl urea (B33335) moieties have been shown to induce apoptosis in colon cancer cells. nih.gov Furthermore, new indazol-pyrimidine derivatives have demonstrated significant cytotoxic activity against MCF-7, A549 (lung), and Caco2 (colon) cancer cell lines. mdpi.com
Anti-inflammatory Effects: In a preclinical model of inflammatory bowel disease, a pyrimidine-5-carboxamide derivative acting as a SIK inhibitor showed excellent anti-inflammatory effects in a DSS-induced colitis model in mice. nih.gov
Pharmacokinetics: A pyrimidine–sulfonamide hybrid demonstrated favorable pharmacokinetic properties in a mouse model, with good stability in both mouse and human plasma and significant tumor growth suppression in a xenograft model. nih.gov
While there are no publicly available results from clinical trials specifically for this compound, the broader class of pyrimidine-based drugs is well-represented in clinical development and as approved medicines. mdpi.com For example, the pan-KRAS inhibitor BI-3706674, which features a pyrimidine core, is currently in clinical trials for the treatment of cancer. acs.org The success of such compounds underscores the clinical potential of the pyrimidine scaffold.
The table below highlights some preclinical data for pyrimidine carboxamide derivatives.
| Derivative Class | Preclinical Model | Key Findings |
| 2-amino-4-chloro-pyrimidine | HCT116 and MCF7 cancer cell lines | Exhibited cytotoxic activity with EC50 values in the micromolar range. nih.govnih.gov |
| Pyrimidine-aryl urea hybrids | SW480 colon cancer cell line | Induced apoptosis and arrested the cell cycle at the G2/M phase. nih.gov |
| Pyrimidine-5-carboxamide (SIK inhibitor) | DSS-induced colitis in mice | Demonstrated excellent anti-inflammatory effects. nih.gov |
| Pyrimidine–sulfonamide hybrid | HCT-116 xenografted mice | Suppressed tumor growth by ~80% with favorable pharmacokinetic properties. nih.gov |
| Indazol-pyrimidine derivatives | MCF-7, A549, and Caco2 cancer cell lines | Showed significant cytotoxic inhibitory activity, with some compounds being more potent than the reference drug. mdpi.com |
Sustainable Synthesis and Green Chemistry Approaches
The pharmaceutical industry is increasingly focusing on sustainable and green chemistry approaches to minimize the environmental impact of drug manufacturing. nih.gov Traditional methods for synthesizing pyrimidine derivatives often involve hazardous reagents and solvents. nih.gov Consequently, there is a strong drive to develop cleaner, more efficient synthetic routes.
Green Chemistry Strategies for Pyrimidine Synthesis:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.orgacs.org The synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave assistance, demonstrating the efficiency of this technique. nih.govnih.gov
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. A four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides using readily available starting materials and green oxidants. nih.gov
Green Catalysts: The use of environmentally benign and recyclable catalysts is a cornerstone of green chemistry. Deep Eutectic Solvents (DESs) have been employed as potent and novel catalysts for the green synthesis of pyrimidine derivatives in solvent-free conditions, resulting in high yields and significantly reduced reaction times. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, or in a greener solvent like water, reduces waste and environmental hazards. Several green approaches for pyrimidine synthesis focus on solvent-free or aqueous conditions.
While a specific green synthesis for this compound is not extensively documented, the principles of green chemistry are being broadly applied to the synthesis of related pyrimidine structures. Future work will likely focus on adapting these sustainable methods to the industrial-scale production of this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for preparing 2-chloropyrimidine-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in a Pd-catalyzed cyanation of aryl chlorides, sterically hindered phosphine ligands enhance reactivity . A direct method involves reacting 2-chloropyrimidine-4-carbonyl chloride with ammonia under anhydrous conditions. Key parameters include:
- Solvent: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature: Reactions often proceed at 80–100°C to overcome activation barriers.
- Catalysts: Pd/phosphine systems (e.g., Xantphos) enable efficient cross-coupling for derivatives .
Yield optimization requires monitoring by TLC or HPLC (>95% purity thresholds) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks: pyrimidine protons at δ 8.5–9.0 ppm and carboxamide NH₂ at δ 7.2–7.5 ppm (broad singlet). ¹³C NMR confirms the carbonyl carbon at ~165 ppm .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times vary with mobile phase (e.g., acetonitrile/water gradients) .
- Mass Spectrometry: ESI-HRMS provides exact mass confirmation (e.g., [M+H]+ calculated for C₅H₅ClN₃O: 158.0123) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods to prevent inhalation .
- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizers.
- Waste Disposal: Segregate halogenated waste and treat via neutralization (e.g., with sodium bicarbonate) before professional disposal .
Q. How does the chloropyrimidine scaffold influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing carboxamide group at position 4 activates the C2 chloride for substitution. Reactivity trends:
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to achieve high-purity crystals.
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:1) eluent removes unreacted starting materials. Monitor fractions by TLC (Rf ~0.4 in same solvent) .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize this compound derivatives with electron-deficient substituents?
Methodological Answer: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventionally). Use Pd(OAc)₂ with electron-rich ligands (e.g., SPhos) to enhance catalytic turnover for aryl boronic acid couplings . Solvent screening (DMSO > DMF > THF) improves yields for nitro- or cyano-substituted derivatives .
Q. What advanced techniques resolve contradictions in spectral data for structurally similar pyrimidine analogs?
Methodological Answer:
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns (e.g., carboxamide NH⋯O interactions at 2.8 Å) .
- 2D NMR (COSY, HSQC): Assigns overlapping proton signals in crowded aromatic regions.
- DFT Calculations: Predict ¹³C NMR shifts to validate experimental data for regioisomers .
Q. How are hazardous byproducts managed during large-scale synthesis of this compound?
Methodological Answer:
- In Situ Monitoring: Use inline IR spectroscopy to detect chlorinated intermediates (e.g., dichloropyrimidines).
- Quenching Protocols: Add Na₂SO₃ to reduce residual Cl⁻ ions, followed by activated carbon filtration .
- Lifecycle Analysis: Track environmental impact using HPLC-MS to identify persistent impurities .
Q. What experimental designs are used to evaluate the pharmacological activity of this compound derivatives?
Methodological Answer:
- Kinase Inhibition Assays: Use FRET-based screens (e.g., EGFR kinase) with IC₅₀ determination via dose-response curves.
- Molecular Docking: Simulate binding modes using PyMOL and AutoDock Vina; validate with SPR (surface plasmon resonance) .
- In Vivo Models: Assess bioavailability in rodent PK studies with LC-MS/MS quantification of plasma concentrations .
Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
